molecular formula C15H10F4N2OS B251675 N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid

N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid

Cat. No. B251675
M. Wt: 342.31 g/mol
InChI Key: XETWQHTVTAHKID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid, also known as FTBC, is a chemical compound that has gained significant attention in the field of scientific research. FTBC is a thioamide-based compound that has shown promising results in various studies due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid has also been shown to modulate the immune response by regulating the activity of certain immune cells.
Biochemical and Physiological Effects:
N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid has been shown to have various biochemical and physiological effects. In cancer cells, N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. In immune cells, N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid modulates the activity of certain immune cells, leading to the regulation of the immune response.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid is its unique chemical structure and properties, which make it a potential candidate for the development of new drugs. N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid has also shown promising results in various studies, making it a potential candidate for further research. However, one of the limitations of N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid is its limited solubility in water, which may affect its efficacy in certain applications.

Future Directions

There are several future directions for the research and development of N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid. One of the future directions is the optimization of the synthesis method to obtain higher yields of pure N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid. Another future direction is the development of new drugs based on the chemical structure of N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid for the treatment of various diseases, including cancer and autoimmune diseases. Further research is also needed to fully understand the mechanism of action of N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid and its potential applications in various scientific research fields.
Conclusion:
In conclusion, N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid is a unique compound that has shown promising results in various scientific research applications. The synthesis method has been optimized to obtain high yields of pure N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid, and the compound has been extensively studied for its potential use in cancer and autoimmune disease research. Although there are limitations to the use of N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid, its unique chemical structure and properties make it a potential candidate for further research and development.

Synthesis Methods

The synthesis of N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid involves the reaction of 2-fluorobenzoyl chloride with 2-(trifluoromethyl)aniline in the presence of a base, followed by the reaction of the resulting intermediate with ammonium thiocyanate. The final product is obtained after purification and isolation of the compound. The synthesis method has been optimized to obtain high yields of pure N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid.

Scientific Research Applications

N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid is in the field of cancer research. N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anticancer drugs. N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid has also shown promising results in the treatment of autoimmune diseases, such as multiple sclerosis, by modulating the immune response.

properties

Molecular Formula

C15H10F4N2OS

Molecular Weight

342.31 g/mol

IUPAC Name

N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid

InChI

InChI=1S/C15H10F4N2OS/c16-11-7-3-1-5-9(11)13(22)21-14(23)20-12-8-4-2-6-10(12)15(17,18)19/h1-8H,(H2,20,21,22,23)

InChI Key

XETWQHTVTAHKID-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N=C(NC2=CC=CC=C2C(F)(F)F)S)F

SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N=C(NC2=CC=CC=C2C(F)(F)F)S)F

Origin of Product

United States

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